molecular formula C6H2F2I2 B7880836 1,4-Difluoro-2,3-diiodobenzene CAS No. 501432-99-1

1,4-Difluoro-2,3-diiodobenzene

Cat. No. B7880836
CAS RN: 501432-99-1
M. Wt: 365.89 g/mol
InChI Key: OVLHLCQQYKZGDS-UHFFFAOYSA-N
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Description

1,4-Difluoro-2,3-diiodobenzene is a chemical compound with the molecular formula C6H2F2I2 . It has a molecular weight of 365.89 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2F2I2/c7-5-3 (9)1-2-4 (10)6 (5)8/h1-2H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 365.89 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Derivatives for Organic Transformations : 1,4-Difluoro-2,3-diiodobenzene and its derivatives like 1,2-dibromo-4-iodobenzene are used as intermediates in the synthesis of various organic compounds. They are particularly valuable in reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

  • Building Blocks in Polyfluorinated Organic Compounds : It is a crucial building block in the synthesis of polyfluorinated organic compounds. However, there's a noted lack of reliable methodologies for its selective chemical transformations (Sapegin & Krasavin, 2018).

  • Biodegradation Studies : The biodegradation of difluorobenzenes, which include compounds like this compound, has been studied, highlighting their use in the industrial synthesis of pharmaceuticals and agricultural chemicals (Moreira, Amorim, Carvalho, & Castro, 2009).

  • Electrochemical Fluorination Research : Its derivatives have been explored in studies on the electrochemical fluorination of aromatic compounds, revealing insights into reaction mechanisms and product formation (Momota, Kato, Morita, & Matsuda, 1994).

  • X-ray and Electron Diffraction Studies : The crystal structures of derivatives, like 1,4-diiodobenzene, have been analyzed using X-ray and electron diffraction, providing valuable information on molecular structure and interactions (Hendricks, Maxwell, Mosley, & Jefferson, 1933).

  • Ligating and Electronic Properties in Organometallic Chemistry : The compound and its derivatives have been used in the synthesis of organometallic compounds, exploring their ligating properties and influence on electronic structures (Pignotti et al., 2008).

  • Photodissociation Dynamics : Research into the photodissociation dynamics of derivatives like 1,4-diiodobenzene has been conducted, combining photoelectron spectroscopy and X-ray scattering to understand the initial electronic excitation and subsequent reactions (Stankus et al., 2016).

  • Halogen Bonding in Phosphorescent Co-crystals : 1,4-diiodotetrafluorobenzene, a derivative, has been used to assemble organic phosphorescent co-crystals, utilizing halogen bonding for enhanced phosphorescence (Gao et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H320, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,4-difluoro-2,3-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2I2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLHLCQQYKZGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)I)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306909
Record name 1,4-Difluoro-2,3-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501432-99-1
Record name 1,4-Difluoro-2,3-diiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501432-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Difluoro-2,3-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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